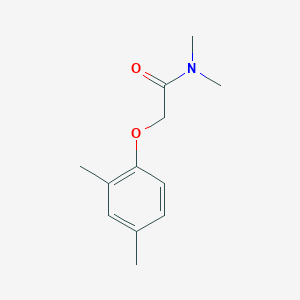
2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer drug. It was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. DMXAA has been found to have potent anti-tumor activity in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide is not fully understood, but it is thought to act through the activation of the immune system and the induction of tumor necrosis. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has been found to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which can induce tumor cell death. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been shown to induce the production of interferon-alpha (IFN-alpha), which can enhance the anti-tumor activity of chemotherapy and radiation therapy.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IFN-alpha, as well as the production of nitric oxide. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been found to inhibit the production of angiogenic factors, such as vascular endothelial growth factor (VEGF), which can inhibit the growth of blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced on a large scale. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been found to have potent anti-tumor activity in preclinical models, making it a promising candidate for further study. However, 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has some limitations for use in lab experiments. It has been found to have a narrow therapeutic window, meaning that it can be toxic at high doses. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been found to have variable activity in different tumor types, making it less effective in some cases.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide. One area of research is the development of new formulations of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide treatment. This could help to identify patients who are most likely to benefit from treatment with 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide. Finally, there is ongoing research into the use of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy, to enhance their anti-tumor activity.
Synthesemethoden
2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride, followed by reaction with dimethylamine. The resulting product is then treated with sodium hydroxide to yield 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide. The synthesis of 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has been extensively studied for its potential as an anti-cancer drug. It has been found to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models. 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy. In addition to its anti-cancer activity, 2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide has been found to have anti-inflammatory and anti-angiogenic effects.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-6-11(10(2)7-9)15-8-12(14)13(3)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLTZJDQWWLMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

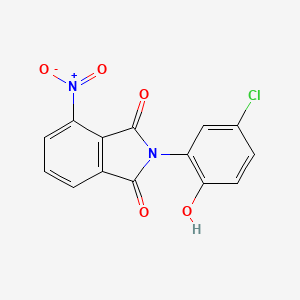
![8-[(1-allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]quinoline](/img/structure/B5774899.png)
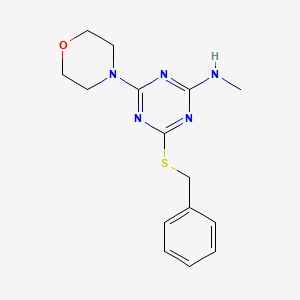
![1-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774912.png)
![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5774920.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5774928.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5774934.png)
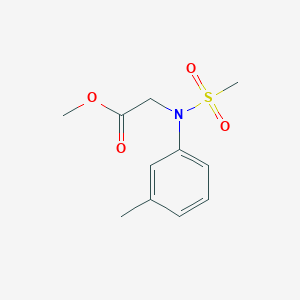
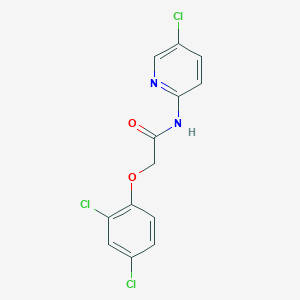
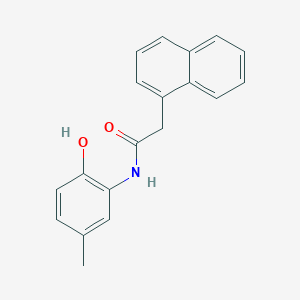
![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)
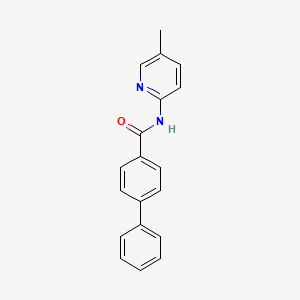
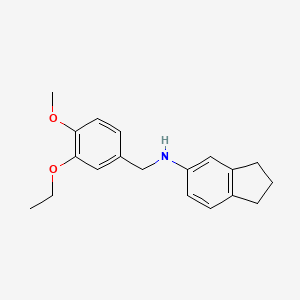
![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)